REACTION_CXSMILES
|
[F:1][C:2]([F:29])([CH:8](OS(C1C=CC(C)=CC=1)(=O)=O)[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])O.[Na+]>C(OCC)(=O)C.[C].[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][C:2]([F:1])([F:29])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:10][CH:11]=1 |f:1.2,4.5|
|
Name
|
ethyl 2,2-difluoro-3-{[(4-methylphenyl)sulfonyl]oxy}-3-(4-nitrophenyl)propanoate
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(C(C1=CC=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C1=CC=C(C=C1)C)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
palladium-carbon
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hr under a hydrogen atmosphere (balloon pressure)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (10%-50% ethyl acetate/hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CC(C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |